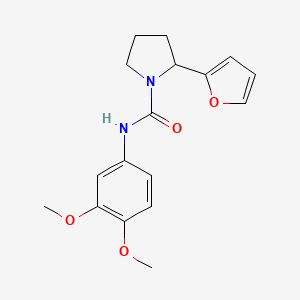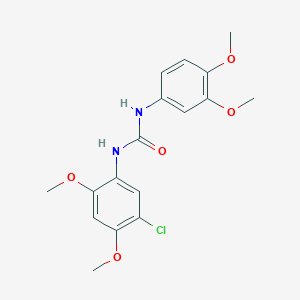![molecular formula C17H14N2O2 B4745227 [2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]malononitrile](/img/structure/B4745227.png)
[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]malononitrile
Descripción general
Descripción
[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]malononitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a yellow-orange crystalline powder that is soluble in organic solvents and has a melting point of 161-163°C. This compound is also known as DAPD and has been studied for its potential use in various fields, including medicine, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of DAPD is not fully understood. Studies have suggested that DAPD may inhibit viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV-1. DAPD may also induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
DAPD has been shown to have low toxicity in vitro and in vivo. Studies have demonstrated that DAPD does not cause significant cytotoxicity in human cells at concentrations up to 100 μM. DAPD has also been shown to have low acute toxicity in animal models, with LD50 values of >5000 mg/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DAPD in lab experiments is its versatility. DAPD can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of derivatives with different properties. Another advantage is its low toxicity, which makes it a safe and convenient compound to work with.
One limitation of using DAPD in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on DAPD. One direction is the development of DAPD-containing materials with novel properties for use in various applications, such as sensors and optoelectronics. Another direction is the investigation of DAPD as a potential therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of DAPD and its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
DAPD has been studied for its potential use in various scientific fields, including medicine, materials science, and environmental science. In medicine, DAPD has been investigated for its antiviral properties. Studies have shown that DAPD can inhibit the replication of HIV-1, HBV, and HCV viruses in vitro. DAPD has also been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells.
In materials science, DAPD has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. DAPD-containing polymers have been shown to exhibit unique optical and electronic properties, making them useful for applications such as sensors and optoelectronics.
In environmental science, DAPD has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water. DAPD-containing sensors have been shown to selectively detect various heavy metal ions, such as Cu2+, Pb2+, and Hg2+, with high sensitivity and selectivity.
Propiedades
IUPAC Name |
2-[(2Z)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2)20-15(9-8-13(11-18)12-19)10-16(21-17)14-6-4-3-5-7-14/h3-10H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEYNFAPKCZNQR-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=CC(=CC=C(C#N)C#N)O1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=C/C(=C/C=C(C#N)C#N)/O1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4745149.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4745155.png)
![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4745158.png)
![3-(4-chlorophenyl)-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745184.png)
![4-[(anilinocarbonothioyl)amino]-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4745188.png)
![methyl 6-(4-chlorophenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4745191.png)
![6-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4745196.png)

![1-ethyl-3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4745207.png)
![methyl 4-[({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4745216.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4745234.png)

![ethyl 2-[cyclopropyl(3-nitrobenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4745247.png)
